Cas no 842144-08-5 (tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)

Tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core with bromo and chloro substituents, alongside a 1,2,5-oxadiazole (furazan) moiety. The tert-butyl carbamate group enhances stability and facilitates further functionalization. This compound is valuable in medicinal chemistry and drug discovery due to its structural complexity, which allows for selective modifications. The presence of halogen atoms (bromo and chloro) enables cross-coupling reactions, making it a versatile intermediate for synthesizing bioactive molecules. Its well-defined reactivity and robust synthetic accessibility support its use in developing targeted therapeutics, particularly in kinase inhibitor research.
tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate structure
842144-08-5 structure
商品名:tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
CAS番号:842144-08-5
MF:C15H16BrClN6O3
メガワット:443.682940483093
MDL:MFCD22124545
CID:2117465
PubChem ID:59822645

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
    • 2-Methyl-2-propanyl [4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c ]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]carbamate
    • 1,1-Dimethylethyl N-[4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]carbamate (ACI)
    • Carbamic acid, [4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl [4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]carbamate
    • AKOS037649866
    • tert-butyl N-[4-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]carbamate
    • SCHEMBL5062965
    • CS-M1115
    • CS-13796
    • Tert-butyl (4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl)carbamate
    • QFUSEVRLTYWXTM-UHFFFAOYSA-N
    • DA-41240
    • 842144-08-5
    • tert-Butyl4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
    • MDL: MFCD22124545
    • インチ: 1S/C15H16BrClN6O3/c1-5-23-10-7(16)6-18-11(17)8(10)19-13(23)9-12(22-26-21-9)20-14(24)25-15(2,3)4/h6H,5H2,1-4H3,(H,20,22,24)
    • InChIKey: QFUSEVRLTYWXTM-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1C(C2N(CC)C3C(=C(N=CC=3Br)Cl)N=2)=NON=1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 442.01558g/mol
  • どういたいしつりょう: 442.01558g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate セキュリティ情報

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM330509-250mg
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
842144-08-5 95%+
250mg
$1802 2021-08-18
Chemenu
CM330509-100mg
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
842144-08-5 95%+
100mg
$1158 2021-08-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10030-1g
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
842144-08-5 98%
1g
¥32172.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057377-250mg
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
842144-08-5 98%
250mg
¥11583.00 2024-07-28
eNovation Chemicals LLC
D767291-100mg
tert-butyl 4-(7-broMo-4-chloro-1-ethyl-1H-iMidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbaMate
842144-08-5 98%
100mg
$795 2023-09-04
Chemenu
CM330509-100mg
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
842144-08-5 95%+
100mg
$*** 2023-05-29
Chemenu
CM330509-250mg
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
842144-08-5 95%+
250mg
$*** 2023-05-29
eNovation Chemicals LLC
D767291-250mg
tert-butyl 4-(7-broMo-4-chloro-1-ethyl-1H-iMidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbaMate
842144-08-5 98%
250mg
$1275 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057377-100mg
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
842144-08-5 98%
100mg
¥6949.00 2024-07-28

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  1 h, 85 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  20 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase
Heerding, Dirk A.; Rhodes, Nelson; Leber, Jack D.; Clark, Tammy J.; Keenan, Richard M.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate Raw materials

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate Preparation Products

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate 関連文献

tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamateに関する追加情報

Introduction to Tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate (CAS No. 842144-08-5)

Tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with the CAS number 842144-08-5, is a complex organic molecule featuring a unique structural framework that makes it a promising candidate for various biological and chemical applications. The presence of multiple heterocyclic rings and functional groups in its molecular structure endows it with distinctive properties that are being explored for their potential therapeutic benefits.

The compound's structure includes a tert-butyl group, which is known for its steric hindrance properties, and a carbamate moiety, which is often associated with biological activity. The core of the molecule is a fused ring system consisting of an imidazo[4,5-c]pyridine ring and a 1,2,5-oxadiazole ring. These heterocyclic systems are well-documented for their role in drug discovery due to their ability to interact with biological targets in diverse ways.

The imidazo[4,5-c]pyridine moiety is particularly interesting as it has been shown to exhibit various pharmacological activities. Recent studies have highlighted the potential of this scaffold in developing drugs that target inflammatory pathways, infectious diseases, and even cancer. The incorporation of bromo and chloro substituents at specific positions on the pyridine ring enhances the compound's reactivity and bioavailability, making it more suitable for further medicinal chemistry modifications.

The 1,2,5-oxadiazole ring is another key feature of this compound. Oxadiazole derivatives are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. When combined with the imidazo[4,5-c]pyridine scaffold, the oxadiazole ring likely contributes to the compound's overall pharmacological profile by adding additional binding sites and enhancing its interaction with biological targets.

One of the most compelling aspects of Tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate is its potential as a lead compound in drug discovery. Researchers have been exploring its interactions with various enzymes and receptors involved in disease pathways. For instance, studies have suggested that this compound may inhibit certain kinases that are overactive in cancer cells. Additionally, its ability to modulate inflammatory responses has made it a candidate for developing treatments for autoimmune diseases.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex fused ring system. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate the sophistication of modern organic chemistry in developing novel molecular entities.

In terms of biological evaluation, Tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate has shown promising results in preclinical studies. Its ability to bind to specific targets with high affinity suggests that it could be developed into a potent therapeutic agent. Further research is ongoing to optimize its pharmacokinetic properties and assess its safety profile in animal models. These studies are essential steps toward translating this promising compound into a viable drug candidate for human use.

The field of medicinal chemistry continues to evolve rapidly, and compounds like Tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate are at the forefront of this innovation. The combination of computational modeling and high-throughput screening techniques has accelerated the discovery process by allowing researchers to rapidly test the biological activity of numerous compounds. This approach has led to the identification of several novel scaffolds with therapeutic potential.

Future directions for research on this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide valuable insights into its therapeutic effects and help guide further modifications to enhance its efficacy. Additionally, researchers are investigating ways to improve its solubility and bioavailability, which are critical factors for any successful drug candidate.

The development of new drugs is a complex process that requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and medicine。 Tert-butyl 4-(7-bromo
4-chloro
1
ethyl
1H-imidazo[
45c]pyridin
2
yl)-
12
5-oxadiazol
3
ylcarbamate
represents an exciting example of how interdisciplinary approaches can lead to breakthroughs in drug discovery。 Its unique structure and promising biological activities make it a valuable asset in the search for new treatments for various diseases。

In conclusion, Tert-butyl 4-(7-bromo
4-chloro
1
ethyl
1H-imidazo[
45c]pyridin
2
yl)-
12
5-oxadiazol
3
ylcarbamate
(CAS No.
842144
-08
-05
) is a sophisticated chemical entity with significant potential in pharmaceutical research。 Its complex structural features, coupled with promising biological activities, make it an attractive candidate for further development。 As research continues, this compound is likely to play an important role in the discovery and development of new therapeutic agents that address unmet medical needs。

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